molecular formula C21H24N2O5S B2356151 Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate CAS No. 438489-17-9

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate

Cat. No.: B2356151
CAS No.: 438489-17-9
M. Wt: 416.49
InChI Key: XRVXDOZOZSFPIC-UHFFFAOYSA-N
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Description

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Biological Activity

Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate is a synthetic compound belonging to the class of indole derivatives. Its unique structural features suggest significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an indole core and a piperidine ring. The molecular formula is C16H20N2O4SC_{16}H_{20}N_2O_4S with a molecular weight of approximately 348.41 g/mol. The sulfonyl group attached to the indole derivative enhances its reactivity and potential biological interactions.

Property Details
Molecular Formula C₁₆H₂₀N₂O₄S
Molecular Weight 348.41 g/mol
Functional Groups Indole, Piperidine, Sulfonyl

Anticancer Potential

Preliminary studies indicate that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Therapy

A study highlighted the efficacy of indole derivatives in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of key signaling pathways associated with cancer progression, including the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table: Summary of Biological Activities

Activity Type Mechanism References
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits cytokine production

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Related compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings on Antimicrobial Activity

A study on related indole derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the indole structure can enhance antimicrobial efficacy.

The biological activities of this compound are believed to involve:

  • Interaction with Enzymes : The sulfonyl group may facilitate binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling cascades.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis in cancer cells.

Future Directions for Research

Further investigations are necessary to elucidate the precise mechanisms underlying the biological activities of this compound. High-throughput screening assays and structure-activity relationship (SAR) studies will be crucial in optimizing its therapeutic potential.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of compounds containing the piperidine structure exhibit promising anticancer properties. For instance, research has shown that related compounds can effectively inhibit cancer cell proliferation, with some derivatives achieving low IC50 values, indicating high potency against specific cancer types .
    • A study synthesized several derivatives and evaluated their anticancer potential using MTT assays, revealing that certain compounds showed significant activity compared to standard chemotherapeutics like doxorubicin .
  • Neuropharmacology
    • The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their interactions with neurotransmitter systems, particularly dopamine and norepinephrine transporters .
    • Investigations into the binding affinities of these compounds indicate that they may modulate neurotransmitter levels, which could be beneficial in conditions such as depression or anxiety .
  • Anti-inflammatory Properties
    • The compound's sulfonamide group is known for its anti-inflammatory effects. Research has demonstrated that related structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways .
    • Compounds designed with similar scaffolds have been evaluated for dual inhibition of these enzymes, showing promise as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Notable methodologies include:

  • Reactions involving piperidine derivatives : These reactions often utilize sulfonyl chlorides and carboxylic acids to form the desired piperidine sulfonamide structures.

Here is a simplified representation of the synthetic pathway:

StepReaction TypeKey Reagents
1Nucleophilic substitutionSulfonyl chloride + Piperidine derivative
2EsterificationCarboxylic acid + Alcohol
3CyclizationHeat/acid catalyst

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:

  • Anticancer Studies : Research demonstrated that derivatives synthesized from similar frameworks exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong anticancer potential .
  • Neuropharmacological Evaluations : Various compounds were tested for their ability to inhibit dopamine and norepinephrine transporters, revealing a promising profile for the treatment of mood disorders .
  • Inflammatory Response Modulation : Studies highlighted the dual inhibition capabilities of structurally related compounds on COX and LOX pathways, suggesting therapeutic avenues for inflammatory diseases .

Properties

IUPAC Name

ethyl 1-(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-23-17-10-11-18(15-8-5-9-16(19(15)17)20(23)24)29(26,27)22-12-6-7-14(13-22)21(25)28-4-2/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVXDOZOZSFPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC(C4)C(=O)OCC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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